(6-((Dimethylamino)methyl)benzofuran-2-yl)methanol
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Overview
Description
(6-((Dimethylamino)methyl)benzofuran-2-yl)methanol is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-((Dimethylamino)methyl)benzofuran-2-yl)methanol typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an alkyne, under acidic or basic conditions.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group, such as a halide.
Attachment of Methyl Group: The methyl group can be attached to the benzofuran ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol derivative using a reducing agent, such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-((Dimethylamino)methyl)benzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents, such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents, such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles, such as halides or thiols.
Addition: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to the double bond of the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), thiols (e.g., RSH)
Addition: Michael acceptors (e.g., α,β-unsaturated carbonyl compounds)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alcohols, amines
Substitution: Halogenated or thiolated derivatives
Addition: Michael adducts
Scientific Research Applications
(6-((Dimethylamino)methyl)benzofuran-2-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities. It may serve as a lead compound for the development of new therapeutic agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biological Studies: The compound is investigated for its effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules. It may be used in studies related to cellular signaling and metabolic pathways.
Industrial Applications: The compound may find applications in the production of specialty chemicals, dyes, and materials. Its unique chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (6-((Dimethylamino)methyl)benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: The compound may interact with cell surface or intracellular receptors, modulating their signaling pathways and affecting cellular responses.
Gene Expression Regulation: The compound may influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
(6-((Dimethylamino)methyl)benzofuran-2-yl)methanol can be compared with other similar compounds, such as:
Benzofuran-2-ylmethanol: Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.
(6-(Aminomethyl)benzofuran-2-yl)methanol: Contains an amino group instead of a dimethylamino group, leading to variations in its pharmacological properties and synthetic applications.
(6-((Dimethylamino)methyl)benzofuran-2-yl)ethanol: Has an ethyl group instead of a methyl group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
[6-[(dimethylamino)methyl]-1-benzofuran-2-yl]methanol |
InChI |
InChI=1S/C12H15NO2/c1-13(2)7-9-3-4-10-6-11(8-14)15-12(10)5-9/h3-6,14H,7-8H2,1-2H3 |
InChI Key |
NJULELMARVNOFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=C(C=C1)C=C(O2)CO |
Origin of Product |
United States |
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